molecular formula C8H9ClN2O B1363106 2-(2-Chlorophenyl)acetohydrazide CAS No. 22631-60-3

2-(2-Chlorophenyl)acetohydrazide

Cat. No. B1363106
CAS RN: 22631-60-3
M. Wt: 184.62 g/mol
InChI Key: WSKCRBSHOIAZBQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol . The IUPAC name for this compound is 2-(2-chlorophenyl)acetohydrazide .


Molecular Structure Analysis

The InChI code for 2-(2-Chlorophenyl)acetohydrazide is 1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . The Canonical SMILES for this compound is C1=CC=C(C(=C1)CC(=O)NN)Cl .


Physical And Chemical Properties Analysis

2-(2-Chlorophenyl)acetohydrazide has a molecular weight of 184.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 184.0403406 g/mol . The topological polar surface area is 55.1 Ų . It has a heavy atom count of 12 . The compound is solid in physical form and has a melting point of 157 - 159 .

Scientific Research Applications

Synthesis and Characterization

  • Derivative Synthesis : 2-(2-Chlorophenyl)acetohydrazide derivatives have been synthesized for various scientific applications. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds from this derivative, showing significant lipase and α-glucosidase inhibition, indicating potential for therapeutic applications in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
  • Spectroscopic Analysis : Polo-Cerón et al. (2021) focused on the synthesis and characterization of N-acylhydrazones, including derivatives of 2-(2-Chlorophenyl)acetohydrazide. They conducted extensive spectroscopic analysis to understand the structural and electronic properties of these compounds (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).

Antimicrobial and Biological Activities

  • Antibacterial Properties : Various studies, such as Rehman et al. (2016), have investigated the antibacterial efficacy of 2-(2-Chlorophenyl)acetohydrazide derivatives. These compounds have shown moderate to significant inhibitory effects on different bacterial strains, suggesting their potential use in antibacterial treatments (Rehman, Rasool, Abbasi, & Siddiqui, 2016).
  • Enzyme Inhibition : The derivatives of 2-(2-Chlorophenyl)acetohydrazide have been studied for their enzyme inhibition capabilities. For example, studies have shown their effectiveness in inhibiting lipase and α-glucosidase, highlighting their potential application in managing conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Yadav et al. (2015) explored the use of acetohydrazide derivatives, including 2-(2-Chlorophenyl)acetohydrazide, as corrosion inhibitors. Their study showed that these compounds effectively inhibit corrosion in metals, indicating their potential use in industrial applications (Yadav, Sinha, Kumar, Bahadur, & Ebenso, 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-(2-chlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKCRBSHOIAZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369747
Record name 2-(2-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)acetohydrazide

CAS RN

22631-60-3
Record name 2-(2-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Bawa, RK Tonk, G Chawla, S Kumar, O Afzal - Molbank, 2011 - mdpi.com
1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone 2 has been synthesized through condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one 1 with 2-(2-…
Number of citations: 5 www.mdpi.com
TD Bhatt, PL Kalavadiya, HS Joshi - Russian Journal of Bioorganic …, 2021 - Springer
An efficient, simple, and greener method has been described for the synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines by using …
Number of citations: 0 link.springer.com
VD Tien, V Van Vu, A Koeckritz, TT Nhung… - AIP Conference …, 2017 - pubs.aip.org
A series of novel (-)-gossypol Schiff bases and hydrazones have been synthesized via an in-situ procedure in high yields. Structural data showed that all target compounds existed in …
Number of citations: 1 pubs.aip.org
S Gastaldi, C Rocca, E Gianquinto, MC Granieri… - European Journal of …, 2023 - Elsevier
Inspired by the recent advancements in understanding the binding mode of sulfonylurea-based NLRP3 inhibitors to the NLRP3 sensor protein, we developed new NLRP3 inhibitors by …
Number of citations: 2 www.sciencedirect.com

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